4-Chlorobenzyl-2,3,5,6-d4 cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

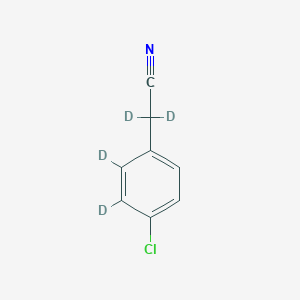

“4-Chlorobenzyl-2,3,5,6-d4 cyanide” is a labeled derivative of 4-chlorobenzyl cyanide . It is a nitrile that is acetonitrile in which one of the hydrogens has been replaced by a p-chlorophenyl group . It is a member of monochlorobenzenes and a nitrile .

Synthesis Analysis

The synthesis of 4-Chlorobenzyl cyanide involves the reaction of 4-Chlorobenzyl chloride with sodium cyanide . The reaction is typically carried out at a temperature of 100-104°C for 5 hours .

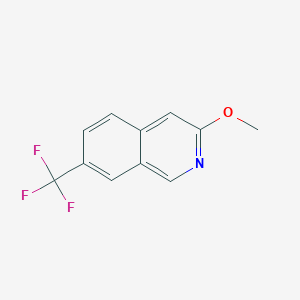

Molecular Structure Analysis

The molecular formula of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is ClC6D4CH2CN . The isotopic enrichment is 98 atom % D . The molecular weight is 155.62 .

Chemical Reactions Analysis

The cyanide moiety in 4-Chlorobenzyl-2,3,5,6-d4 cyanide can participate in various chemical reactions. Cyanation reactions with palladium, copper, or diverse transition metals, metal-free cyanations, the synthesis of aryl nitriles, the formation of N/S/O–CN bonds, or cyanations by C–H activation are some of the possible reactions .

Physical And Chemical Properties Analysis

4-Chlorobenzyl-2,3,5,6-d4 cyanide is a colorless to off-white solid . It is slightly soluble in chloroform and ethyl acetate . It should be stored at room temperature .

Mechanism of Action

The exact mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is not specified in the search results. However, it’s known that cyanide sources can be classified into two classes. One class contains a tightly bound cyano group that needs to be liberated for the reaction to occur. In the other class, the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state .

Safety and Hazards

This chemical is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide are not specified in the search results. However, safer alternatives for cyanation reactions have been reported over the years . These approaches could potentially influence the future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide and similar compounds.

properties

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYMIRMKXZAHRV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.